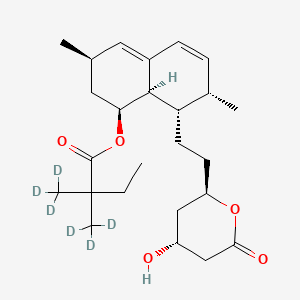
シムバスタチン-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
シムバスタチン-d6は、スタチン系に属する脂質低下薬であるシムバスタチンの重水素化された形態です。主に、さまざまな分析アプリケーションにおけるシムバスタチンの定量のための内部標準として使用されます。 この化合物は、6つの重水素原子が存在することで特徴付けられ、シムバスタチン分子中の6つの水素原子を置換し、質量分析における安定性とトレーサビリティを向上させています .
科学的研究の応用
Simvastatin-d6 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of simvastatin and its metabolites.
Pharmacokinetics: Employed in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of simvastatin in biological systems.
Biomedical Research: Investigated for its potential therapeutic effects in various diseases, including cardiovascular diseases, cancer, and neurodegenerative disorders.
Industrial Applications: Utilized in the development and quality control of pharmaceutical formulations containing simvastatin .
作用機序
シムバスタチン-d6は、ヒドロキシメチルグルタリルコエンザイムAレダクターゼという酵素を阻害することによって効果を発揮します。この酵素は、ヒドロキシメチルグルタリルコエンザイムAをメバロン酸に変換する反応を触媒し、これはコレステロール生合成の重要なステップです。この酵素を阻害することにより、this compoundは肝臓におけるコレステロールの産生を減らし、血漿コレステロール値を低下させます。 この機序に関与する分子標的と経路には、脂質代謝の調節と、コレステロール恒常性に関連するさまざまなシグナル伝達経路の調節が含まれます .
生化学分析
Biochemical Properties
Simvastatin-d6 interacts with various enzymes and proteins in the body. It is a competitive inhibitor of HMG-CoA reductase, an enzyme that catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol synthesis . By inhibiting this enzyme, simvastatin-d6 reduces the production of cholesterol in the body .
Cellular Effects
Simvastatin-d6 has significant effects on various types of cells and cellular processes. It has been shown to increase the intracellular content of lipid droplets in both non-malignant and cancer cells . It also improves endothelial cell function by inhibiting endothelial-to-mesenchymal transition (EndMT) through an epigenetic regulatory mechanism .
Molecular Mechanism
Simvastatin-d6 exerts its effects at the molecular level through various mechanisms. It is a prodrug that is hydrolyzed in vivo to generate the active simvastatin acid, which is structurally similar to HMG-CoA . This allows it to competitively inhibit HMG-CoA reductase, thereby reducing cholesterol synthesis . Additionally, simvastatin-d6 has been shown to suppress TLR4/MyD88/NF-ĸB signaling, causing an immune response shift to an anti-inflammatory response .
Temporal Effects in Laboratory Settings
Over time, simvastatin-d6 has been observed to have varying effects in laboratory settings. For instance, long-term exposure to statins, including simvastatin-d6, has been associated with a statistically significant increase in the risk of new onset type 2 diabetes .
Dosage Effects in Animal Models
The effects of simvastatin-d6 vary with different dosages in animal models. For instance, in a study on the effects of simvastatin on neurodevelopmental disorders, it was found that simvastatin at a dose of 40 mg should be avoided in decompensated cirrhosis, while simvastatin 20 mg or other statins based on small study sample size were found to be safe .
Metabolic Pathways
Simvastatin-d6 is involved in the mevalonate pathway, which is responsible for the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) .
Transport and Distribution
Simvastatin-d6 is transported and distributed within cells and tissues. It is known to be transported into bacteria cells leading to a drug bioaccumulation over time, which is augmented upon addition of bile acids .
Subcellular Localization
Given its role in inhibiting HMG-CoA reductase, an enzyme located in the endoplasmic reticulum, it can be inferred that simvastatin-d6 may localize to this organelle to exert its effects .
準備方法
合成経路と反応条件
シムバスタチン-d6の合成には、シムバスタチン分子に重水素原子を組み込むことが伴います。これは、重水素交換反応や重水素化試薬の使用など、さまざまな方法によって達成できます。 一般的なアプローチの1つは、水素-重水素交換反応であり、シムバスタチンを触媒の存在下で重水素ガスで処理することにより、水素原子を重水素原子に置換します .
工業生産方法
This compoundの工業生産は、通常、大規模な重水素交換反応を伴います温度、圧力、触媒の種類などの反応条件は、重水素化生成物の高収率と純度を実現するために最適化されます .
化学反応の分析
反応の種類
シムバスタチン-d6は、酸化、還元、置換反応などのさまざまな化学反応を起こします。これらの反応は、化合物の分析アプリケーションと内部標準としての役割に不可欠です。
一般的な試薬と条件
酸化: this compoundは、制御された条件下で過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して実施できます。
置換: 置換反応は、this compound分子中の官能基を、ハロゲンやアルキル化剤などの試薬を使用して別の基に置き換えることを伴います.
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、this compoundの酸化は酸化誘導体を生成することができ、還元は化合物の還元型を生成することができる。 置換反応は、異なる官能基を持つ置換誘導体の形成をもたらします .
科学研究への応用
This compoundは、特に化学、生物学、医学、および産業の分野で、幅広い科学研究への応用を持っています。重要なアプリケーションには、以下が含まれます。
分析化学: シムバスタチンとその代謝物の定量のために、質量分析における内部標準として使用されます。
薬物動態学: 生物系におけるシムバスタチンの吸収、分布、代謝、および排泄を追跡するために、薬物動態学研究で使用されます。
生物医学研究: 心血管疾患、癌、神経変性疾患など、さまざまな疾患における潜在的な治療効果について調査されています。
産業応用: シムバスタチンを含む製剤の開発と品質管理に使用されます .
類似化合物との比較
シムバスタチン-d6は、分析アプリケーションにおける安定性とトレーサビリティを向上させる重水素化された性質によって、ユニークです。類似の化合物には、他の重水素化されたスタチンや、アトルバスタチンなどの重水素化されていないスタチンが含まれます。
アトルバスタチン: コレステロール値を低下させるために使用される別のスタチンですが、重水素原子は含まれていません。
プラバスタチン: 化学構造と薬物動態プロファイルが異なるスタチンです。
ロサルバスタチン: 低密度リポタンパク質コレステロール値を低下させる高効力であることで知られています。
ロバスタチン: 脂質低下効果が似ている天然のスタチン
This compoundは、分析化学における内部標準としての特定の使用により、さまざまな研究や産業アプリケーションにおけるシムバスタチンの正確で信頼性の高い定量を提供することに優れています。
特性
IUPAC Name |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-bis(trideuteriomethyl)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h7-8,11,15-16,18-21,23,26H,6,9-10,12-14H2,1-5H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1/i4D3,5D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMZZMVNJRMUDD-QDGXURMLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC)(C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: Why is Simvastatin-d6 used in the LC-MS-MS method described in the research paper []?
A1: Simvastatin-d6 serves as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS-MS) method developed by the researchers []. Internal standards are crucial for accurate quantification in analytical chemistry, particularly when analyzing complex biological samples like plasma.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
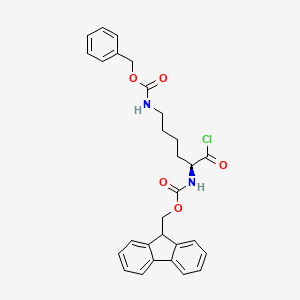
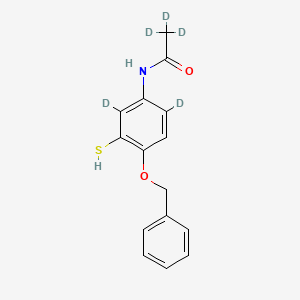
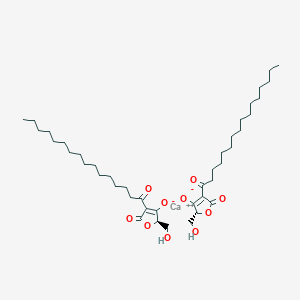
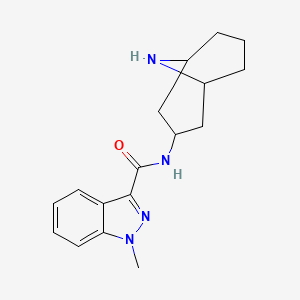
![(2S,3R,4S,5S,6R)-2-[[(4aR,6S,7R,8R,8aR)-7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B562192.png)

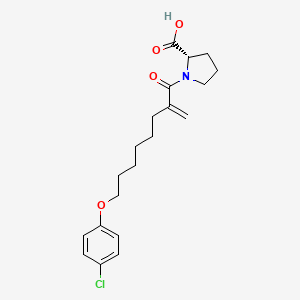
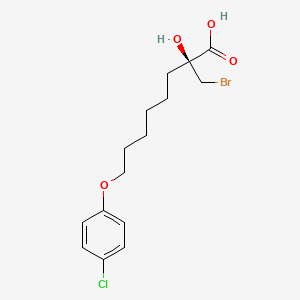

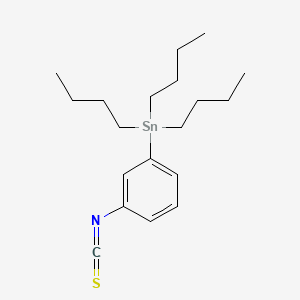
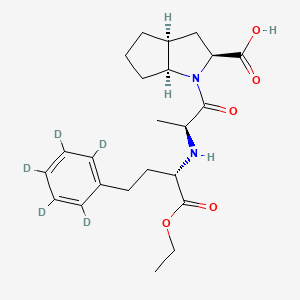
![N-{4-Amino-2-hydroxy-5-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl}-N'-(4-cyanophenyl)urea](/img/structure/B562205.png)
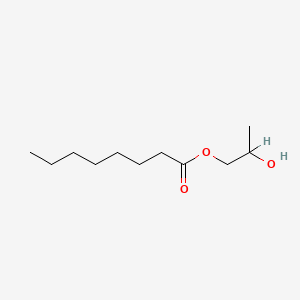
![4-[5-Chloro-2-(4-sulfobutylsulfanyl)-1,3-benzothiazol-3-ium-3-yl]butane-1-sulfonic acid](/img/structure/B562208.png)
